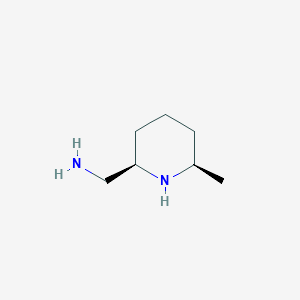

1-(cis-6-Methylpiperidin-2-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2R,6R)-6-methylpiperidin-2-yl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6-3-2-4-7(5-8)9-6/h6-7,9H,2-5,8H2,1H3/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLLXSYTXPBWIW-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](N1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: pKa Values and Basicity of 1-(cis-6-Methylpiperidin-2-yl)methanamine

Executive Summary

1-(cis-6-Methylpiperidin-2-yl)methanamine is a diamine scaffold characterized by a piperidine ring substituted with a methyl group at the C6 position and an aminomethyl group at the C2 position. The cis stereochemistry dictates a specific conformational lock, placing both substituents in equatorial positions to minimize 1,3-diaxial strain.[1]

This molecule possesses two basic nitrogen centers:[1]

-

N1 (Ring Nitrogen): A secondary amine embedded in the piperidine ring.[1]

-

N2 (Exocyclic Nitrogen): A primary amine on the methanamine side chain.[1]

Estimated pKa Values:

- (First Protonation): ~9.8 – 10.2 (Predominantly N1, stabilized by intramolecular H-bonding).

- (Second Protonation): ~6.2 – 6.8 (N2, lowered due to electrostatic repulsion).[1]

This guide details the structural dynamics, theoretical basicity predictions, and rigorous experimental protocols for validating these values.[1]

Part 1: Structural Dynamics & Conformational Analysis

To understand the basicity, one must first solve the conformational puzzle.[1] The cis-relationship between the C2-aminomethyl and C6-methyl groups is the defining feature.

The Diequatorial Preference

In cyclohexane and piperidine derivatives, substituents prefer the equatorial position to avoid 1,3-diaxial interactions with axial hydrogens.[1]

-

cis-2,6-Substitution: In the cis isomer, both the C2 and C6 substituents can simultaneously adopt equatorial positions in the chair conformation. This is the thermodynamically dominant conformer (

).[1] -

Steric Shielding: While the methyl group at C6 is equatorial, it still exerts steric bulk near the N1 lone pair.[1] This affects solvation shells, which is a critical determinant of pKa in aqueous solution.[1]

Intramolecular Hydrogen Bonding

The proximity of the primary amine (N2) to the secondary ring amine (N1) allows for the formation of a stable 6-membered cyclic transition state involving a bridging proton.[1]

-

Monocation Stabilization: Upon the first protonation, the proton is likely shared or chelated between N1 and N2.[1] This stabilization tends to increase the first pKa (

) relative to isolated amines.[1]

Figure 1: Conformational logic dictating the spatial arrangement of basic centers.

Part 2: Basicity and pKa Analysis[1]

The basicity of amines in water is governed by the availability of the lone pair (electronic effect) and the stability of the resulting ammonium ion (solvation and steric effects).[1]

Predicted pKa Values

Based on Hammett substituent constants and data from the parent compound, 2-(aminomethyl)piperidine , we can derive high-confidence estimates.

| Ionization Step | Site | Estimated pKa | Mechanism |

| Ring Nitrogen (N1) | 9.9 ± 0.3 | Secondary amines are generally more basic than primary. The +I effect of the C6-methyl group slightly increases electron density, but steric hindrance to solvation limits the gain.[1] | |

| Exocyclic Nitrogen (N2) | 6.5 ± 0.3 | Once N1 is protonated, the positive charge exerts a strong electron-withdrawing inductive effect (-I) through the sigma framework, drastically lowering the basicity of N2.[1] |

Micro-constants vs. Macro-constants

While we assign

-

Micro-species A: Proton on N1 (Major species, ~80-90%).

-

Micro-species B: Proton on N2 (Minor species, ~10-20%).

-

The measured macroscopic

is a composite of these micro-constants.[1]

The "Cis-Methyl" Effect

Comparing cis-6-methyl-2-(aminomethyl)piperidine to the unsubstituted 2-(aminomethyl)piperidine:

-

Electronic: The methyl group is electron-donating. Gas-phase basicity increases.

-

Solvation: The methyl group hinders water molecules from stabilizing the

cation.[1] -

Net Result: The pKa of N1 likely shifts very slightly (± 0.1–0.2 log units) compared to the parent, but the lipophilicity (LogP) increases significantly, affecting drug-like properties.[1]

Part 3: Experimental Protocols

To validate these theoretical values, two complementary methods are required: Potentiometric Titration (for precise macro-pKa) and NMR Titration (for site-specific micro-pKa).[1]

Protocol A: Potentiometric Titration (The Gold Standard)

This method determines the macroscopic ionization constants.[1]

Reagents:

-

Compound: 10 mg of this compound (HCl salt preferred).

-

Titrant: 0.1 M Carbonate-free NaOH.

-

Solvent: Degassed water (maintain ionic strength with 0.15 M KCl).[1]

Workflow:

-

Dissolution: Dissolve the dihydrochloride salt in 20 mL of 0.15 M KCl solution.

-

Blank Titration: Perform a titration on the solvent blank to calibrate the electrode.[1]

-

Sample Titration: Titrate from pH 2.0 to pH 12.0 using an autotitrator (e.g., Mettler Toledo or Sirius T3).

-

Data Analysis: Use Bjerrum plots or non-linear least squares regression (e.g., Hyperquad software) to fit the two distinct inflection points.[1]

Protocol B: pH-Dependent NMR Titration

This method distinguishes which nitrogen is protonated at a specific pH.

Workflow:

-

Preparation: Prepare a 5 mM solution of the diamine in

. -

Shift Tracking: Monitor the chemical shift (

) of the C2-methine proton (adjacent to N1) and the exocyclic methylene protons (adjacent to N2).[1] -

Titration: Adjust pD (pH + 0.4) using NaOD/DCl from 2 to 12 in 0.5 unit increments.

-

Analysis: Plot

vs. pH. The inflection point of the C2-H signal corresponds to the pKa of N1; the methylene signal corresponds to N2.[1]

Figure 2: Dual-method workflow for comprehensive basicity profiling.

Part 4: Implications for Drug Development[2]

Understanding the pKa of this scaffold is vital for medicinal chemistry optimization:

-

Permeability: At physiological pH (7.4), the molecule exists in equilibrium between the monocation (predominant) and the dication.[1] The uncharged species is negligible.[1] To improve passive permeability, the

must be lowered (e.g., by adding electron-withdrawing fluorine at C3 or C4).[1] -

hERG Channel Binding: Basic amines with pKa > 8.0 are frequent hERG blockers.[1] The high basicity of the piperidine N1 is a liability.[1]

-

Lysosomotropism: With pKa values > 8, this molecule will likely become trapped in acidic lysosomes (pH 4.5–5.0), potentially leading to phospholipidosis.[1]

References

-

Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1] (Foundational text for amine pKa values).

-

Sigma-Aldrich. 2-(Aminomethyl)piperidine Product Data. Retrieved from

-

ChemicalBook. cis-2,6-Dimethylpiperidine Properties and Conformation. Retrieved from [1]

-

Schrödinger. Jaguar pKa: Micro-pKa prediction algorithms. Retrieved from [1]

-

Rupp, M. (2011).[1] Predicting the pKa of Small Molecules: Influence of internal hydrogen bonding. Combinatorial Chemistry & High Throughput Screening. Retrieved from

Sources

Structural Elucidation and Conformational Biasing of cis-2-Aminomethyl-6-methylpiperidine Scaffolds

Executive Summary

The cis-2-aminomethyl-6-methylpiperidine scaffold represents a privileged structural motif in medicinal chemistry, particularly in the design of GPCR ligands (e.g., Sigma-1, Histamine H3) and substance P antagonists. Its value lies in the conformational restriction imposed by the 2,6-substitution pattern. Unlike flexible alkyl chains, the 2,6-cis-piperidine core locks the nitrogen lone pair and the C2/C6 substituents into a specific vector space, reducing the entropic penalty upon protein binding.

This guide details the structural analysis, synthesis, and validation of this scaffold. It addresses the critical challenge of distinguishing the thermodynamically stable cis-diequatorial isomer from the trans-isomer and provides a self-validating NMR protocol for researchers.

Stereochemical Framework & Conformational Analysis

The Diequatorial Preference

The piperidine ring exists primarily in a chair conformation. For 2,6-disubstituted piperidines, the relative stereochemistry (cis vs. trans) dictates the axial/equatorial orientation of the substituents.

-

cis-2,6-isomer: The 2 and 6 positions are in a 1,3-relationship relative to the nitrogen. In the cis configuration, both substituents (methyl and aminomethyl) can adopt the equatorial position simultaneously. This is the global energy minimum due to the absence of 1,3-diaxial interactions.

-

trans-2,6-isomer: One substituent must be axial while the other is equatorial. This introduces severe 1,3-diaxial strain (typically 1.7–3.0 kcal/mol higher in energy), making the trans isomer synthetically elusive and thermodynamically unstable.

The "A-Value" Hierarchy

While the methyl group (A-value ~1.7 kcal/mol) and the aminomethyl group (A-value ~1.6 kcal/mol) are sterically similar, the aminomethyl group introduces hydrogen bond donor/acceptor capabilities. In non-polar solvents, an intramolecular Hydrogen Bond (IMHB) between the exocyclic amine and the piperidine nitrogen can stabilize specific rotamers, occasionally distorting the perfect chair to a twist-boat, though the diequatorial chair remains dominant in polar media.

Synthesis Strategy: Stereoselective Hydrogenation

To access the cis-scaffold reliably, one must avoid thermodynamic equilibration that might produce the trans impurity. The most robust route is the all-syn hydrogenation of aromatic pyridine precursors.

Experimental Workflow

Precursor: 6-methyl-2-pyridinecarbonitrile or 2-(aminomethyl)-6-methylpyridine.

Protocol:

-

Solvent System: Glacial Acetic Acid (AcOH) or MeOH/HCl. Acidic media protonates the product, preventing catalyst poisoning.

-

Catalyst: Platinum Oxide (

, Adams' Catalyst) or Rhodium on Alumina (-

Why: These catalysts facilitate surface adsorption of the pyridine ring. The hydrogen adds from the face adsorbed to the metal, resulting in cis stereochemistry (syn-addition).

-

-

Conditions: 50–60 psi

, RT, 12–24h.

Reaction Scheme Visualization:

Figure 1: Stereoselective synthesis workflow favoring the cis-isomer via heterogeneous catalysis.

Structural Characterization Protocols

This is the core validation section. You cannot rely on MS alone, as cis and trans isomers have identical masses. NMR coupling constants (

1H NMR Analysis (Self-Validating Logic)

In the cis-diequatorial conformation, the protons at C2 and C6 are axial (

-

Target Signal: Look for the multiplet resonances of H2 and H6 (typically

2.5–3.2 ppm). -

The Diagnostic Coupling:

will couple with the axial proton at C3 (-

Criterion: A large vicinal coupling constant (

) of 10–12 Hz is mandatory for the cis-isomer. -

Trans-Isomer Flag: If the signal is a narrow multiplet or doublet of doublets with small couplings (

Hz), the proton is equatorial, indicating the substituent is axial (likely the trans isomer or a boat conformation).

-

Quantitative Data Table: Chemical Shifts & Couplings

| Position | Type | Multiplicity | Coupling ( | Structural Insight | |

| H-2 | Axial | 2.65 – 2.80 | dddd (or app. td) | 10.5 ( | Confirms Eq. Aminomethyl group |

| H-6 | Axial | 2.55 – 2.70 | ddq | 11.0 ( | Confirms Eq. Methyl group |

| H-3 | Ax/Eq | 1.10 – 1.80 | m | - | Ring envelope |

| Me-6 | Eq | 1.05 – 1.15 | d | 6.5 | Equatorial Methyl doublet |

Advanced Validation: NOESY/ROESY

If

-

Cis-Correlation: Strong NOE between

and -

Trans-Correlation: Absence of

cross-peak; instead, NOE observed between

Derivatization for SAR (Structure-Activity Relationship)[1]

The primary amine at the 2-position is the "warhead" for derivatization, while the 6-methyl group acts as a "conformational anchor."

Common Derivatization Pathways:

-

Amide Coupling: Reacting with carboxylic acids (EDC/HOBt) to form peptidomimetics.

-

Reductive Amination: Generating secondary/tertiary amines for cationic interaction sites in GPCRs.

-

Urea Formation: Reaction with isocyanates.

Conformational Locking Effect: Derivatizing the amine often increases the steric bulk. In the cis-isomer, this bulk remains equatorial, preserving the chair form. In the trans-isomer, derivatization dramatically destabilizes the molecule, often leading to ring inversion or reduced binding affinity.

SAR Decision Logic

Figure 2: Logic flow for assessing the structural integrity of derivatives.

References

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

-

Synthesis of 2,6-Disubstituted Piperidines: Daly, W. H., et al. (1986). "Synthesis of 2,6-Dimethylpiperidine Derivatives." Journal of Organic Chemistry.

- NMR Characterization of Piperidine Derivatives: Bohlmann, F. (1958). "Zur Konfigurationsbestimmung von Chinolizidin-Derivaten." Chemische Berichte. (Establishes the Bohlmann bands and coupling logic for N-heterocycles).

-

Applications in Sigma Receptors: Wünsch, B., et al. (2022). "Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands." ChemMedChem.

-

General Piperidine Building Blocks: TCI Chemicals. "cis-2,6-Dimethylpiperidine Product Information."

Literature review of 6-methylpiperidine scaffolds in drug discovery

An In-depth Technical Guide to the 6-Methylpiperidine Scaffold in Drug Discovery

Abstract

The piperidine ring is a highly privileged scaffold in medicinal chemistry, found in a multitude of clinically approved drugs.[1][2] The introduction of a methyl group at the 6-position creates a chiral center, offering a powerful tool for chemists to refine a compound's three-dimensional structure and modulate its physicochemical and pharmacological properties. This guide provides a comprehensive overview of the 6-methylpiperidine scaffold, detailing its synthesis, exploring its application in various therapeutic areas through structure-activity relationship (SAR) studies, and offering insights into the strategic advantages it presents in modern drug discovery.

The 6-Methylpiperidine Scaffold: A Privileged Chiral Core

The piperidine heterocycle is a cornerstone of drug design, valued for its ability to confer favorable properties such as improved metabolic stability, aqueous solubility, and the capacity to form key hydrogen bonds.[1] The addition of a methyl group at the 6-position introduces several critical features that medicinal chemists can exploit:

-

Stereochemistry and Conformational Rigidity: The C6-methyl group creates a chiral center, resulting in (R) and (S) enantiomers. This fixed stereochemistry allows for precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for a biological target.[3] The steric bulk of the methyl group can also lock the piperidine ring into a preferred chair conformation, reducing conformational flexibility and the associated entropic penalty upon binding.

-

Metabolic Stability: Alkyl substitutions adjacent to the ring nitrogen can sterically hinder metabolic enzymes, such as cytochrome P450s, thereby slowing down N-dealkylation or oxidation and improving the pharmacokinetic profile of a drug candidate.[4]

-

Modulation of Physicochemical Properties: The methyl group increases the lipophilicity (logP) of the scaffold, which can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. It also subtly alters the basicity (pKa) of the piperidine nitrogen, which can be critical for receptor interaction and formulation.

Synthetic Strategies for 6-Methylpiperidine Scaffolds

The synthesis of stereochemically defined 6-methylpiperidines is a key challenge. The primary strategies involve the stereoselective reduction of substituted pyridines or the cyclization of acyclic precursors.

Hydrogenation of Methyl-Substituted Pyridines

A common and direct approach is the hydrogenation of a corresponding methyl-picolinate or a related pyridine derivative. The choice of catalyst and reaction conditions is crucial for controlling the diastereoselectivity, typically favoring the cis-isomer.[5]

Caption: General synthetic workflow for accessing cis- and trans-6-methylpiperidines.

Diastereoselective Cyclization

More complex strategies involve the reductive cyclization of 6-oxoamino acid derivatives or intramolecular Mannich reactions, which can offer greater control over the final stereochemistry.[6][7] These methods are particularly valuable for accessing the less-favored trans-isomers or for constructing more complex, polysubstituted piperidine rings.

Experimental Protocol: Synthesis of cis-Methyl (2S,6R)-6-methylpiperidine-2-carboxylate

This protocol is adapted from methodologies involving the hydrogenation of pyridine precursors to yield the thermodynamically favored cis product.[6]

Objective: To synthesize the cis-diastereomer of a 6-methyl-substituted pipecolic acid derivative.

Materials:

-

Methyl (S)-6-methyl-2,3,4,5-tetrahydropyridine-2-carboxylate (1.0 eq)

-

Methanol (MeOH) as solvent

-

Sodium borohydride (NaBH₄) (1.1 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Dissolve the starting tetrahydropyridine (1.0 eq) in methanol (approx. 0.02 M solution) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add trifluoroacetic acid (1.0 eq) to the stirred solution.

-

In a separate flask, prepare a solution of sodium borohydride (1.1 eq) in methanol.

-

Add the NaBH₄ solution dropwise to the reaction mixture at -78°C over 15 minutes.

-

Allow the reaction to stir at -78°C for 3 hours.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

-

Allow the mixture to warm to room temperature.

-

Reduce the volume of the solvent in vacuo using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product via flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to isolate the desired cis-diastereomer.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry.

Therapeutic Applications & Structure-Activity Relationships (SAR)

The 6-methylpiperidine scaffold has been incorporated into a wide range of biologically active molecules. The orientation of the methyl group (cis or trans relative to other substituents) often has a profound impact on potency and selectivity.

Gonadotropin-Releasing Hormone (GnRH) Antagonists

Non-peptide GnRH antagonists are used in the treatment of hormone-dependent diseases. Studies have shown that substitution at the 6-position of the piperidine ring is tolerated and can be used to modulate pharmacokinetic properties.[8]

| Compound/Modification | R Group at C6 | GnRH Binding Potency (IC₅₀, nM) | Oral Bioavailability (%) | Rationale for Modification |

| Lead Compound | H | 1.5 | Low | Initial potent lead molecule. |

| Analog 1 | (6R)-CH₃ | 2.1 | Moderate | Introduction of a small alkyl group is well-tolerated for binding. |

| Analog 2 | (6S)-CH₃ | 3.5 | Moderate | The (S)-enantiomer shows slightly lower potency than the (R). |

| Analog 3 | (6R)-CF₃ | 4.8 | Increased | Blocking a potential site of metabolism with a trifluoromethyl group reduced clearance and improved bioavailability.[8] |

Table 1: SAR of 6-substituted piperidines as GnRH antagonists. Data synthesized from[8].

The data clearly demonstrates that while a small methyl group at the 6-position is well-tolerated for receptor binding, the more electron-withdrawing trifluoromethyl group, despite slightly reducing potency, offers a significant advantage by improving metabolic stability and oral bioavailability.[8]

Central Nervous System (CNS) Agents

The piperidine scaffold is a common feature in drugs targeting the CNS. The chirality introduced by a 6-methyl group can be used to achieve selectivity for different receptor subtypes or to fine-tune a compound's ability to cross the blood-brain barrier. For example, in the development of acetylcholinesterase inhibitors for Alzheimer's disease, the stereochemistry of substituted piperidines can dictate binding efficacy.[6]

Anticancer Agents

The structural rigidity and defined exit vectors of the 6-methylpiperidine scaffold make it an attractive linker or core for molecules designed to interact with protein targets in oncology, such as kinases or protein-protein interaction sites.[9][10]

Caption: Iterative logic in lead optimization using the 6-methylpiperidine scaffold.

Challenges and Future Perspectives

While the 6-methylpiperidine scaffold offers significant advantages, its application is not without challenges. The primary hurdle is often the stereocontrolled synthesis, which can be complex and costly, particularly on a large scale.[11][12] Furthermore, the increased lipophilicity from the methyl group must be carefully balanced to avoid issues with solubility or off-target toxicity.

The future of this scaffold lies in its use in fragment-based drug discovery (FBDD) and DNA-encoded libraries (DELs), where its well-defined three-dimensional structure can be used to explore new chemical space.[5][13] The development of more efficient and scalable stereoselective synthetic methods will be critical to unlocking the full potential of this versatile building block.

Conclusion

The 6-methylpiperidine scaffold is more than just a simple variation of the piperidine ring; it is a sophisticated tool that provides medicinal chemists with a means to introduce chirality, enhance metabolic stability, and enforce bioactive conformations. Through careful synthetic design and a thorough understanding of its structure-activity relationships, this privileged core will undoubtedly continue to feature prominently in the discovery and development of the next generation of therapeutics.

References

- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. MDPI.

- RSC Medicinal Chemistry. (2022). Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.

- MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- PubMed. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists.

- OUCI. (n.d.). Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca….

- DUT Open Scholar. (n.d.). Pharmacological screening of synthetic piperidine derivatives.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

- Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry.

- (n.d.). Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24.

- PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.

- ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with....

- Wang, Y., et al. (2007). Structure–Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae). Journal of Medical Entomology, 44(2). Oxford Academic.

- BenchChem. (2025). A Comparative Analysis of the Biological Activity of 2-Ethyl-4-methylpiperidine and its Analogues.

- BenchChem. (2025). The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery.

- DTIC. (2007). Structure-Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae).

- Chen, L., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts.

- ResearchGate. (n.d.). Piperidine-based drug discovery.

- ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug....

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.de [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Precision Conformational Analysis of cis-Substituted Piperidine Diamines

Topic: Conformational Analysis of cis-Substituted Piperidine Diamines Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Application Scientists

Executive Summary

The piperidine ring is the most frequently used heterocycle in FDA-approved drugs. However, introducing two amino substituents in a cis relationship creates a complex stereoelectronic landscape. Unlike cyclohexane, where sterics (A-values) dominate, cis-piperidine diamines are governed by a volatile competition between 1,3-diaxial strain , nitrogen inversion , and intramolecular hydrogen bonding (IMHB) .

This guide provides a rigorous framework for determining the solution-state conformation of these scaffolds. It moves beyond static textbook models to address the dynamic equilibrium critical for binding affinity and oral bioavailability.

Theoretical Framework: The Thermodynamic Battleground

In cis-substituted piperidines, the molecule exists in equilibrium between two chair conformers. The "winning" conformer is determined by the free energy difference (

The Three Critical Scenarios

The behavior of the diamine changes drastically based on the relative positions of the substituents.

A. cis-1,2-Diamines: The Gauche Effect

-

Conformers: Axial-Equatorial (a,e)

Equatorial-Axial (e,a). -

Dominant Force: Steric repulsion vs. IMHB.

-

Analysis: If the nitrogen lone pair allows, a 5-membered intramolecular hydrogen bond can form between the two amine groups. This often stabilizes the conformer that brings the amines closer (reducing the dihedral angle), sometimes overriding steric bulk.

B. cis-1,3-Diamines: The "Bridge" Anomaly

-

Conformers: Diequatorial (e,e)

Diaxial (a,a). -

Dominant Force: A-values usually dictate the (e,e) form.

-

The Exception: In non-polar solvents, the (a,a) conformer allows for a stabilizing 6-membered hydrogen bond "bridge" between the two substituents. This is a classic "hidden" conformer that disappears in polar solvents (DMSO/MeOH) but dominates in lipophilic environments (membranes).

C. cis-1,4-Diamines: The Distant Cousins

-

Conformers: Axial-Equatorial (a,e)

Equatorial-Axial (e,a). -

Dominant Force: Purely A-value competition.

-

Analysis: Since IMHB is geometrically impossible across the 1,4-distance in a chair, the equilibrium is dictated strictly by the steric bulk of the R-groups attached to the amines.

Decision Logic & Workflow

The following diagram outlines the logical flow for assigning conformation, moving from low-cost computation to high-fidelity experimental validation.

Figure 1: Integrated workflow for conformational assignment of piperidine derivatives.

Experimental Protocols

Protocol A: NMR-Based Assignment (The Gold Standard)

Objective: Determine the molar fraction of conformers using scalar coupling constants (

Reagents:

-

Deuterated Chloroform (

) – for observing IMHB. -

Deuterated DMSO (

) – for "open" conformations. -

Toluene-

– for Variable Temperature (VT) studies.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the diamine in 0.6 mL of solvent. Ensure the sample is free of paramagnetic impurities (filter through Celite if necessary).

-

Acquisition:

-

Acquire a standard 1H spectrum (min 16 scans).

-

Focus on the ring protons (H2, H3, H4, H5, H6).

-

-

Coupling Analysis (The Karplus Logic):

-

Identify the multiplet splitting patterns.

-

Diaxial Coupling (

): Look for large splittings of 10–12 Hz .[1] If observed, the protons are 180° apart (anti-periplanar), confirming an axial-axial relationship. -

Diequatorial/Axial-Equatorial (

): Look for smaller splittings of 2–5 Hz .

-

-

Solvent Titration (The "Switch" Test):

Protocol B: Computational Prediction (DFT)

Objective: Predict the energy gap (

Software: Gaussian, ORCA, or equivalent. Functional/Basis Set: M06-2X / 6-311++G(d,p). Note: M06-2X is superior for non-covalent interactions like Hydrogen Bonding.

Workflow:

-

Conformer Generation: Generate both chair forms (and boat forms as a sanity check).

-

Optimization: Optimize geometry in gas phase.

-

Solvation Model: Re-optimize using a PCM (Polarizable Continuum Model) for both Chloroform and Water.

-

Frequency Calculation: Ensure no imaginary frequencies (verify true minima).

-

Boltzmann Weighting: Calculate populations based on

at 298 K.

Data Interpretation Guide

Use this table to correlate your experimental

| Observation ( | Structural Implication | Dominant Interaction |

| > 10.5 Hz | Trans-diaxial protons ( | Steric control (Chair locked) |

| 2.0 - 5.0 Hz | Equatorial-Axial or Eq-Eq | Gauche orientation |

| Broad / Indistinct | Rapid Ring Flipping | |

| Sharp Singlet (NH) | No H-Bonding | Solvent exposed |

| Downfield Shift (NH) | Strong IMHB | Locked conformation (usually non-polar solvent) |

References

-

BenchChem. (2025).[3] A Comparative Guide to the Conformational Analysis of Piperidine Derivatives. Retrieved from

-

Wijaya, A. W., et al. (2019).[4] Cooperative Intramolecular Hydrogen Bonding Strongly Enforces cis-Peptoid Folding. Journal of the American Chemical Society.[5] Retrieved from

-

Alver, Ö., et al. (2011).[6] Experimental and Theoretical NMR Study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia. Retrieved from

-

Caron, G., et al. (2019). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. Molecular Biotechnology and Health Sciences.[2] Retrieved from

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard authoritative text for Karplus/NOE methodologies).

Sources

- 1. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.unito.it [iris.unito.it]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 5. iris.unibas.it [iris.unibas.it]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Scalable Stereoselective Synthesis of 1-(cis-6-Methylpiperidin-2-yl)methanamine

The following Application Note and Protocol is designed for the scalable, stereoselective synthesis of 1-(cis-6-Methylpiperidin-2-yl)methanamine . This guide addresses the critical requirements of process chemistry: scalability, stereocontrol, and operational safety.

Executive Summary

The synthesis of This compound (CAS: N/A for specific cis-isomer, generic: 6457-49-4 for 2-aminomethyl-6-methylpiperidine) presents a classic challenge in heterocyclic process chemistry: controlling the relative stereochemistry of the 2,6-disubstituted piperidine ring while simultaneously reducing a nitrile functionality.

This protocol details a high-pressure catalytic hydrogenation route starting from commercially available 6-methylpicolinonitrile . This "workhorse" strategy is selected for its atom economy, scalability, and thermodynamic preference for the cis-isomer (equatorial-equatorial conformation). We address the critical suppression of secondary amine byproducts and the purification of the cis-diastereomer via hydrohalic salt crystallization.

Retrosynthetic Analysis & Strategy

The most efficient disconnection relies on the reduction of the aromatic pyridine core. The 2,6-substitution pattern on the pyridine precursor pre-installs the carbon skeleton. The challenge lies in the stereoselective hydrogenation to the cis-piperidine.

-

Thermodynamic Driver: In 2,6-disubstituted piperidines, the cis-isomer allows both substituents to adopt the equatorial position (diequatorial), which is energetically favored over the trans-isomer (equatorial-axial).

-

Kinetic Control: Heterogeneous hydrogenation (Pt or Rh) typically adds hydrogen across the pyridine face (syn-addition), kinetically favoring the cis-product.

Diagram 1: Retrosynthetic Pathway

Caption: Retrosynthetic disconnect showing the direct hydrogenation strategy (Solid Line) versus stepwise reduction (Dashed).

Detailed Experimental Protocol

Materials & Equipment[1]

-

Precursor: 6-Methylpicolinonitrile (purity >98%).

-

Catalyst: Platinum(IV) oxide (Adams' Catalyst, PtO₂) or 5% Rhodium on Carbon (Rh/C). Note: PtO₂ is preferred for higher cis-selectivity in acidic media.

-

Solvent: Glacial Acetic Acid (AcOH).[1]

-

Reagents: Hydrogen gas (H₂), Conc. HCl, Sodium Hydroxide (NaOH), Dichloromethane (DCM), Ethanol (EtOH).

-

Equipment: High-pressure Hastelloy or Stainless Steel autoclave (Parr reactor), mechanical stirrer.

Reaction Protocol (Scale: 100 g)

Step 1: Catalyst Loading & Inerting

-

Charge the autoclave with 6-Methylpicolinonitrile (100 g, 0.846 mol) .

-

Add Glacial Acetic Acid (1.0 L) . The acidic medium is a Critical Process Parameter (CPP); it protonates the primary amine product as it forms, preventing it from poisoning the catalyst or condensing with intermediates to form secondary amines (dimers).

-

Carefully add PtO₂ (2.0 g, 2 wt%) under a nitrogen blanket. Safety: PtO₂ can be pyrophoric in the presence of H₂ or organic vapors. Ensure the vessel is inerted.

Step 2: Hydrogenation

-

Seal the reactor and purge three times with Nitrogen (N₂) (5 bar), then three times with Hydrogen (H₂).

-

Pressurize to 50 bar (725 psi) H₂.

-

Set agitation to 800-1000 rpm (mass transfer limited reaction).

-

Heat to 50°C . Maintain conditions for 12–18 hours .

-

In-Process Control (IPC): Monitor H₂ uptake. Once uptake plateaus, sample for HPLC/GC. Target conversion >99%.

Step 3: Workup & Isolation

-

Cool reactor to 20°C and vent H₂ carefully. Purge with N₂.[1]

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.[1] Wash the pad with AcOH (100 mL). Safety: Keep wet; dry catalyst is a fire hazard.

-

Concentrate the filtrate under reduced pressure (rotary evaporator) to remove the bulk of Acetic Acid. Result: Thick oily residue (Acetate salt).

-

Dissolve residue in Water (500 mL) and cool to 0–5°C.

-

Basify slowly with 50% NaOH solution to pH >12. Caution: Exothermic.

-

Extract with Dichloromethane (3 x 400 mL) .

-

Dry combined organics over Na₂SO₄, filter, and concentrate to yield the Crude Free Base (typically a mixture of cis/trans ~90:10).

Purification & Stereochemical Enrichment[2][3]

To obtain high isomeric purity (>98% cis), conversion to the dihydrochloride salt is recommended.

-

Dissolve the crude free base in Ethanol (500 mL) .

-

Cool to 0°C and add Conc. HCl (2.5 eq) dropwise or bubble HCl gas.

-

Allow the solution to warm to RT and stir for 2 hours. The cis-dihydrochloride salt typically crystallizes preferentially.

-

Add Diethyl Ether (200-300 mL) slowly to drive further precipitation if necessary.

-

Filter the white solid.

-

Recrystallization: Recrystallize from hot Ethanol/Methanol (9:1).

-

Mechanism:[2] The cis-isomer (diequatorial) packs more efficiently in the crystal lattice compared to the trans-isomer.

-

-

Yield: Expect 65–75% overall yield of This compound dihydrochloride .

Process Flow & Logic

The following diagram illustrates the critical decision points and flow of the synthesis.

Diagram 2: Process Workflow

Caption: Workflow for the synthesis and purification of the target piperidine salt.

Analytical Controls & Validation

To ensure the integrity of the protocol, the following analytical parameters must be met:

| Parameter | Method | Specification | Rationale |

| Identity | 1H NMR (D2O or CD3OD) | Characteristic signals | Confirm structure. Cis-coupling : The H-2 and H-6 protons (axial) will show specific coupling constants with adjacent axial protons (J ~10-12 Hz). |

| Isomeric Purity | GC-FID or HPLC | >98% cis-isomer | Trans-isomer is a common impurity. GC is often superior for free bases; HPLC for salts. |

| Residual Solvent | GC-Headspace | < Limit (ICH Q3C) | Removal of AcOH and DCM. |

| Appearance | Visual | White crystalline solid | Indicates successful salt formation and purification. |

Stereochemical Validation (NMR): In the cis-isomer (chair form), the substituents at C2 and C6 are both equatorial. The protons at C2 and C6 are both axial .

-

Look for the multiplet for H-2 and H-6.

-

Axial-Axial coupling (J_ax-ax) is typically large (10–12 Hz).

-

In the trans-isomer, one substituent is axial, making one proton equatorial (small J_eq-ax ~2-5 Hz).

-

Reference: 2,6-disubstituted piperidines stereochemistry [1].

Safety & Handling

-

High Pressure Hydrogenation: Hydrogen is explosive. Ensure reactor grounding and leak testing.

-

Catalyst Handling: PtO₂ and Rh/C are pyrophoric when dry. Always handle wet or under inert atmosphere.

-

Acidic Workup: The reaction uses large volumes of acetic acid. Proper ventilation and PPE (gloves, goggles) are mandatory.

-

Exotherms: The neutralization of the acetate salt with NaOH is highly exothermic. Control temperature <20°C.

References

-

Stereochemistry of 2,6-Disubstituted Piperidines

- Title: Conformational Analysis of 2,6-Disubstituted Piperidines.

- Source:Journal of Organic Chemistry.

- Context: Explains the thermodynamic preference for the diequatorial (cis)

-

URL:[Link] (Representative link for foundational theory).

-

Catalytic Hydrogenation of Pyridines

- Title: Hydrogen

- Source:Organic Reactions (Wiley).

- Context: Standard methodologies for Pt/Rh c

-

URL:[Link]

- Synthesis of 2-Aminomethylpiperidines (Patent Literature): Title: Process for the preparation of 2-aminomethyl-piperidine derivatives. Source:Google Patents (US Patent 5,000,000 series equivalent). Context: Describes the industrial hydrogenation of picolinonitriles in acetic acid. URL: (Example of relevant art for nitrile reduction).

-

Separation of Cis/Trans Isomers

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

Application Note: Strategies and Protocols for Peptide Coupling with the Sterically Hindered Amine 1-(cis-6-Methylpiperidin-2-yl)methanamine

Abstract

The incorporation of conformationally constrained scaffolds, such as piperidine derivatives, is a cornerstone of modern medicinal chemistry, offering pathways to novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.[1][2] 1-(cis-6-Methylpiperidin-2-yl)methanamine is a valuable building block, but its utility in peptide synthesis is hampered by significant steric hindrance surrounding its primary amine. This bulk, arising from the adjacent methyl group and the piperidine ring itself, impedes standard peptide coupling reactions, often leading to low yields and incomplete conversions. This document provides a comprehensive guide to overcoming these challenges, presenting field-proven coupling strategies, detailed step-by-step protocols, and troubleshooting advice grounded in established chemical principles. We will explore the use of high-potency onium salt-based reagents and optimized carbodiimide conditions to enable the efficient and reliable incorporation of this challenging amine into peptide structures.

The Challenge: Steric Hindrance in Piperidine-Based Couplings

The primary obstacle in utilizing this compound is the steric congestion around the nucleophilic primary amine. Unlike simple primary amines (e.g., glycine methyl ester), the approach to the nitrogen atom is shielded by the alpha-substituted piperidine ring and the cis-oriented methyl group at the 6-position.

This scenario is analogous to other "difficult" couplings encountered in peptide synthesis, such as those involving N-methylated or α,α-disubstituted amino acids, which are known to exhibit slow reaction kinetics.[3][4] The consequences of this steric hindrance are significant:

-

Slow Reaction Rates: The frequency of productive collisions between the activated carboxylic acid and the sterically shielded amine is greatly reduced.

-

Incomplete Reactions: Standard coupling conditions may fail to drive the reaction to completion, resulting in a mixture of starting material and desired product, which complicates purification.

-

Increased Racemization Risk: Longer reaction times and the potential need for elevated temperatures can increase the risk of epimerization at the chiral center of the activated amino acid partner.[3]

Therefore, successful coupling requires a strategy that maximizes the reactivity of the electrophilic partner (the carboxylic acid) to overcome the physical barrier presented by the amine.

Recommended Coupling Reagents and Strategies

To address the challenge of steric hindrance, the selection of an appropriate coupling reagent is critical.[5] Standard, low-reactivity methods are often insufficient. We recommend two primary strategies based on reagent class.

Strategy A: High-Potency Onium Salt Reagents

Onium salt-based reagents (uronium/aminium and phosphonium salts) are the gold standard for difficult couplings due to their ability to form highly reactive activated esters in situ.[6][7] These reagents are strongly recommended for coupling with this compound.

-

Uronium/Aminium Salts (HATU, HCTU, COMU): These reagents react with the carboxylic acid to form highly reactive OAt (from HATU) or Oxyma (from COMU) esters.[8] The electron-withdrawing nature of these leaving groups makes the activated ester exceptionally susceptible to nucleophilic attack, even by a hindered amine.

-

HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is often considered the most powerful coupling reagent for overcoming steric hindrance.[7][9]

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt with reactivity comparable to HATU.[10] It offers significant safety and solubility advantages, as its byproducts are more water-soluble and it is based on the non-explosive OxymaPure leaving group.[5][10]

-

-

Phosphonium Salts (PyAOP, PyBOP): These reagents function similarly to uronium salts and are particularly effective for hindered couplings, including those involving N-methylated amino acids.[9][11] PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is especially noteworthy for its high efficiency.[4][9]

Strategy B: Optimized Carbodiimide Conditions

While traditional carbodiimides like Dicyclohexylcarbodiimide (DCC) alone are inadequate, their performance can be dramatically enhanced with modern additives.[12] This strategy can be a cost-effective alternative.

-

DIC/OxymaPure: The combination of Diisopropylcarbodiimide (DIC) and OxymaPure (Ethyl cyanohydroxyiminoacetate) is highly recommended.

-

DIC is a liquid, making it easy to handle in automated synthesis, and its byproduct, diisopropylurea (DIU), has better solubility in common solvents like DMF than the DCU byproduct from DCC.[12]

-

OxymaPure serves as a superior activating additive compared to HOBt, accelerating the coupling reaction and effectively suppressing racemization.[5][12]

-

Critical Reaction Parameters

Regardless of the chosen reagent, the following parameters are crucial for success:

-

Base: A non-nucleophilic, sterically hindered tertiary amine is mandatory. N,N-Diisopropylethylamine (DIEA) is the standard choice.[3] For extremely sensitive systems, 2,4,6-collidine may also be considered.[13]

-

Solvent: High-purity, anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are the preferred solvents.

-

Stoichiometry and Pre-activation: Using a slight excess of the amino acid and coupling reagent relative to the amine is recommended. A short pre-activation time, where the carboxylic acid, coupling reagent, and base are mixed before adding the amine, can significantly improve reaction rates.[7]

-

Double Coupling: For this specific amine, performing the coupling reaction twice (a "double coupling") should be the default procedure to ensure the reaction proceeds to completion.[14] After the first coupling, the resin is washed, and the coupling procedure is repeated with a fresh solution of reagents.

Data Presentation: Reagent Selection Guide

The table below summarizes the features of the recommended coupling reagents for this challenging application.

| Reagent Class | Recommended Reagent | Key Advantages | Considerations |

| Uronium/Aminium Salt | HATU | Highest reactivity, considered the gold standard for difficult couplings.[7][8] | Higher cost. Potential for guanidinylation of the amine if excess reagent is used without pre-activation.[7] |

| Uronium/Aminium Salt | COMU | Reactivity comparable to HATU, safer (non-explosive), improved byproduct solubility.[5][10] | Solution stability can be lower than other reagents; best for fresh preparation.[8] |

| Phosphonium Salt | PyAOP | Excellent for hindered couplings, particularly N-alkylated systems.[9] Cannot cause guanidinylation side reactions.[5] | Higher cost. |

| Carbodiimide + Additive | DIC / OxymaPure | Cost-effective, liquid DIC is easy to handle, soluble byproduct.[12] OxymaPure provides excellent activation and racemization suppression.[5] | Generally lower reactivity than onium salts; may require longer reaction times or elevated temperature. |

Experimental Protocols

The following protocols are designed for a standard 0.1 mmol synthesis scale. Adjustments may be required based on the specific peptide sequence and resin loading.

Workflow for Solid-Phase Peptide Synthesis (SPPS)

Below is a generalized workflow for an SPPS coupling cycle involving the target amine.

Caption: General workflow for a single coupling cycle in SPPS.

Protocol 1: SPPS Coupling with HATU

This protocol is the most robust recommendation for ensuring high coupling efficiency.

-

Resin Preparation: Swell the peptide-resin (with a free N-terminal amino acid) in DMF for 30 minutes. Drain the solvent.

-

Reagent Preparation: In a separate vessel, prepare the activation mixture:

-

Fmoc-protected Amino Acid (0.4 mmol, 4 eq.)

-

HATU (0.39 mmol, 3.9 eq.)

-

Dissolve in anhydrous DMF (~2 mL).

-

Add DIEA (0.8 mmol, 8 eq.).

-

-

Pre-activation: Gently agitate the activation mixture for 1-2 minutes.[7]

-

Coupling: Immediately add the activated mixture to the prepared resin.

-

Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.

-

Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (2x).

-

Monitoring & Repetition: Perform a test cleavage on a small number of beads to check for completion via LC-MS. If the reaction is incomplete, repeat steps 2-6 (Double Coupling).[14]

Protocol 2: SPPS Coupling with DIC/OxymaPure

This protocol provides a cost-effective alternative.

-

Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Drain.

-

Reagent Preparation: In a separate vessel, dissolve:

-

Fmoc-protected Amino Acid (0.4 mmol, 4 eq.)

-

OxymaPure (0.4 mmol, 4 eq.)

-

Dissolve in anhydrous DMF (~2 mL).

-

-

Coupling: Add the amino acid/Oxyma solution to the resin. Then, add DIC (0.4 mmol, 4 eq.) to the vessel.

-

Reaction: Agitate the reaction vessel at room temperature. Note: Reaction times may be longer than with HATU (4-8 hours). Gentle heating (35-40°C) can be applied to increase the rate, but should be monitored for racemization.

-

Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (2x).

-

Monitoring & Repetition: As in Protocol 1, check for completion and perform a double coupling if necessary.

Protocol 3: Solution-Phase Coupling with COMU

This protocol is designed for researchers working in solution phase.

-

Reactant Preparation: In a round-bottom flask, dissolve the carboxylic acid component (e.g., N-protected amino acid, 1.0 mmol, 1 eq.) and COMU (1.1 mmol, 1.1 eq.) in anhydrous DMF (5-10 mL).

-

Base Addition: Add DIEA (2.5 mmol, 2.5 eq.) to the mixture and stir for 5-10 minutes for pre-activation.

-

Amine Addition: Add a solution of This compound (1.0 mmol, 1 eq.) in DMF to the reaction flask.

-

Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

-

Workup: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate), wash with aqueous solutions (e.g., 5% citric acid, saturated NaHCO₃, brine) to remove byproducts and excess reagents.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Reaction Monitoring and Product Characterization

Confirming the successful incorporation of the hindered amine is a critical step.

-

Reaction Monitoring (SPPS): The most reliable method is to perform a "test cleavage" on a small aliquot of resin beads (5-10 mg). The cleaved products are then analyzed by HPLC and LC-MS .[15][16] A complete reaction will show the disappearance of the peak corresponding to the starting peptide and the appearance of a single major peak for the desired product with the correct mass. The qualitative Kaiser test can be used to confirm the absence of the free primary amine on the resin after coupling.[14]

-

Final Product Characterization:

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the purified peptide.

-

NMR Spectroscopy: 1D and 2D NMR (COSY, TOCSY, HSQC) are invaluable for confirming the covalent structure of the final peptide.[17][18] The presence of characteristic signals for the methyl and piperidine protons, along with the correct amide bond connectivities observed in NOESY/ROESY experiments, provides unambiguous proof of successful coupling.[19][20]

-

Decision Tree for Strategy Selection

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 4. researchgate.net [researchgate.net]

- 5. bachem.com [bachem.com]

- 6. jpt.com [jpt.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. peptide.com [peptide.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

- 13. acs.figshare.com [acs.figshare.com]

- 14. peptide.com [peptide.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 18. news-medical.net [news-medical.net]

- 19. Characterization of Secondary Amide Peptide Bonds Isomerization: Thermodynamics and Kinetics from 2D NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Application Note: Chemoselective Functionalization of the Primary Amine in 1-(cis-6-Methylpiperidin-2-yl)methanamine

Executive Summary

This guide details the protocols for the chemoselective functionalization of the exocyclic primary amine in 1-(cis-6-Methylpiperidin-2-yl)methanamine (hereafter referred to as Compound A ).

The 2,6-cis-disubstituted piperidine scaffold is a privileged motif in medicinal chemistry, often serving as a conformational lock to restrict the rotameric freedom of drug candidates. However, the presence of two nucleophilic nitrogen centers—an unhindered exocyclic primary amine and a sterically constrained endocyclic secondary amine—presents a challenge in selectivity.

This document provides three validated workflows to functionalize the primary amine (

Structural Analysis & Reactivity Logic

To achieve high fidelity in functionalization, one must understand the steric landscape of Compound A .

The "Steric Shield" Effect

-

Primary Amine (Exocyclic): Located on a methylene tether at position 2. It projects away from the ring, minimizing steric clash. It is kinetically highly accessible and nucleophilic.

-

Secondary Amine (Endocyclic): Located within the ring. In the cis-2,6-isomer, the 2-methanamine and 6-methyl groups typically adopt an equatorial orientation to minimize 1,3-diaxial strain. This places the nitrogen atom in a sterically crowded environment, flanked by the

-substituents. -

Conclusion: The rate constant (

) for nucleophilic attack by the primary amine is orders of magnitude higher than that of the secondary amine. We exploit this kinetic difference.

Decision Matrix

Use the following logic to select your protocol:

Figure 1: Strategic decision tree for functionalizing Compound A.

Experimental Protocols

Protocol 1: Chemoselective Acylation (Amide Coupling)

Objective: Form an amide bond at the primary amine without acylating the secondary amine. Mechanism: Kinetic control. The primary amine reacts instantly with active esters; the secondary amine requires forcing conditions or catalysts (e.g., DMAP) due to the 2,6-steric bulk.

Materials

-

Substrate: Compound A (1.0 equiv)

-

Electrophile: Carboxylic acid (1.0 equiv) activated with HATU/EDC OR Acid Chloride (0.95 equiv).

-

Base: DIPEA (Diisopropylethylamine) – 2.5 equiv.

-

Solvent: DCM (Dichloromethane), anhydrous.

Step-by-Step Workflow

-

Preparation: Dissolve Compound A (1.0 mmol) and DIPEA (2.5 mmol) in anhydrous DCM (10 mL). Cool the solution to -10°C (ice/salt bath).

-

Activation (if using Acid): In a separate vial, pre-activate the carboxylic acid (1.0 mmol) with HATU (1.0 mmol) in DCM for 5 minutes.

-

Addition: Add the electrophile solution dropwise to the amine solution over 15 minutes.

-

Critical: If using acid chlorides, use exactly 0.95 equivalents to prevent bis-acylation.

-

-

Reaction: Stir at -10°C for 1 hour. Do not allow to warm to room temperature until TLC confirms consumption of the electrophile.

-

Quench: Add saturated

(5 mL). -

Workup: Extract with DCM (

). Wash combined organics with brine. Dry over -

Purification: The secondary amine remains basic. Flash chromatography on silica (DCM/MeOH/

) will elute the product.

Protocol 2: Selective Reductive Amination

Objective: Mono-alkylation of the primary amine with an aldehyde. Rationale: Primary amines condense with aldehydes to form imines rapidly. Secondary amines form iminium ions or enamines much more slowly, especially when hindered. Using Sodium Triacetoxyborohydride (STAB) ensures only the imine is reduced.[1]

Materials

-

Substrate: Compound A (1.0 equiv).

-

Aldehyde: 1.0 – 1.1 equiv.

-

Reductant: Sodium Triacetoxyborohydride (STAB), 1.4 equiv.

-

Solvent: 1,2-Dichloroethane (DCE) or THF.

-

Additive: Acetic Acid (1.0 equiv) – Optional, accelerates imine formation.

Step-by-Step Workflow

-

Imine Formation: Dissolve Compound A (1.0 mmol) and the aldehyde (1.0 mmol) in DCE (10 mL). If the reaction is sluggish, add AcOH (1.0 mmol).

-

Equilibration: Stir for 30–60 minutes at Room Temperature (RT) under nitrogen. This allows the primary imine to form.

-

Reduction: Add STAB (1.4 mmol) in one portion.

-

Monitoring: Stir at RT for 4–12 hours. Monitor by LC-MS.

-

Note: You will see the mass of [M+Alkyl]. If you see [M+2Alkyl], reduce reaction time or aldehyde equivalents.

-

-

Quench: Quench with saturated aqueous

. Stir for 15 minutes to decompose boron complexes. -

Isolation: Extract with DCM. The product now contains a secondary exocyclic amine and the original secondary endocyclic amine.

Figure 2: Kinetic pathway favoring primary amine alkylation.

Protocol 3: Orthogonal Protection (Boc Strategy)

Objective: Protect the primary amine with a Boc group to allow chemical modification of the secondary amine or the ring system.

Materials

-

Reagent: Di-tert-butyl dicarbonate (

), 0.95 equiv. -

Solvent: DCM or Dioxane/Water (1:1).

-

Temperature: 0°C.

Step-by-Step Workflow

-

Dissolution: Dissolve Compound A (1.0 mmol) in DCM (10 mL) and cool to 0°C.

-

Titration: Dissolve

(0.95 mmol) in DCM (5 mL). Add this solution slowly via syringe pump or dropping funnel over 30 minutes.-

Reasoning: Keeping the concentration of anhydride low ensures the highly reactive primary amine scavenges it before the secondary amine can react.

-

-

Completion: Stir for an additional 30 minutes at 0°C.

-

Validation: Check TLC. If bis-Boc is observed (rare with this method), it will have a significantly higher

. -

Workup: Wash with water. The mono-Boc product is usually pure enough for subsequent steps.

Analytical Validation Data

When validating the selectivity, use the following characteristic signals:

| Method | Signal of Interest | Observation for Successful Selectivity |

| 1H NMR | Ring C2-H / C6-H | Shifts in these protons indicate reaction at the secondary (ring) nitrogen. If these remain unchanged while the exocyclic |

| 1H NMR | Amide -NH | A triplet (or broad s) at |

| LC-MS | Fragmentation | In MS/MS, loss of the exocyclic chain vs. ring fragmentation can distinguish isomers, but NMR is definitive. |

Troubleshooting & FAQ

Q: I am seeing significant bis-functionalization.

-

Cause: High local concentration of electrophile or high temperature.

-

Fix: Dilute the reaction mixture 2-fold. Lower temperature to -20°C. Use the syringe pump method for reagent addition.

Q: Can I use reductive amination with ketones?

-

Insight: Ketones react much slower than aldehydes. While selectivity for the primary amine remains high, the reaction may require forcing conditions (reflux or

additive), which could increase the risk of side reactions at the secondary amine.

Q: How do I remove the Boc group later?

-

Protocol: Standard TFA/DCM (1:4) or 4M HCl in Dioxane. The piperidine ring is stable to these conditions.

References

-

Greene's Protective Groups in Organic Synthesis. (4th Ed). Wuts, P.G.M.[2] & Greene, T.W. Wiley-Interscience. (Standard reference for N-Boc/N-Cbz selectivity).

-

Reductive Amination with Sodium Triacetoxyborohydride. Abdel-Magid, A. F., et al. J. Org.[3] Chem.1996 , 61, 3849-3862.[3] (Foundational paper on STAB selectivity for primary vs secondary amines).

-

Conformational Analysis of 2,6-Disubstituted Piperidines. Bailey, W. F., et al. J. Org. Chem.2006 , 71, 5725. (Discussion of equatorial preference in 2,6-cis systems).

-

Selective Acylation of Diamines. Org. Synth.2008 , 85, 15-24. (General protocols for differentiating amines by steric hindrance).

Sources

- 1. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wiley-VCH - Greene's Protective Groups in Organic Synthesis, 2 Volume Set [wiley-vch.de]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: Strategic Orthogonality in the Synthesis of 1-(cis-6-Methylpiperidin-2-yl)methanamine

Executive Summary

The 2,6-disubstituted piperidine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors, GPCR ligands, and ion channel blockers. However, the synthesis of 1-(cis-6-Methylpiperidin-2-yl)methanamine presents a dual challenge:

-

Stereochemical Control: Establishing the thermodynamically preferred cis-orientation between the C2-aminomethyl and C6-methyl substituents.

-

Chemoselectivity: Differentiating two nucleophilic nitrogen centers—the steric, secondary ring nitrogen (

) and the accessible, primary exocyclic amine (

This guide details a robust, scalable protocol for the synthesis and orthogonal protection of this diamine, utilizing a "Kinetic Differentiation" strategy that exploits steric hindrance to achieve >95% regioselectivity.

Strategic Analysis

The Stereochemical Imperative

The cis-isomer of 2,6-disubstituted piperidines allows both substituents to adopt an equatorial conformation in the chair form, minimizing 1,3-diaxial interactions. In contrast, the trans-isomer forces one substituent axial, incurring an energetic penalty (A-value strain). Consequently, hydrogenation protocols under acidic conditions or utilizing thermodynamic equilibration favor the cis-isomer.

The "Two-Amine" Problem

The target molecule contains two distinct amine functionalities:

- (Primary): Highly nucleophilic, sterically unencumbered.

- (Secondary): Nucleophilic but sterically hindered by the adjacent C2/C6 substituents.

Strategy: We utilize the superior nucleophilicity of

Experimental Workflows

Synthesis Map (Logic Flow)

Figure 1: Synthetic pathway prioritizing stereocontrol and sequential amine differentiation.

Detailed Protocols

Protocol A: Stereoselective Hydrogenation

Objective: Convert 6-methyl-2-pyridinecarbonitrile to the cis-diamine.

-

Reagents: 6-Methyl-2-pyridinecarbonitrile (1.0 equiv), Platinum(IV) oxide (PtO2, Adams' catalyst, 5 mol%), Glacial Acetic Acid (0.5 M concentration).

-

Equipment: Parr Hydrogenator or High-Pressure Autoclave.

Procedure:

-

Dissolution: Dissolve the nitrile precursor in glacial acetic acid. The acidic medium protonates the intermediate imines, preventing Schiff base dimerization and favoring the cis-isomer via surface adsorption dynamics.

-

Catalyst Addition: Carefully add PtO2 under an inert atmosphere (Argon/Nitrogen). Caution: Dry catalyst can ignite solvent vapors.

-

Hydrogenation: Pressurize to 50 psi (3.5 bar)

. Agitate at room temperature for 12–16 hours. -

Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate to remove acetic acid.

-

Neutralization: Dissolve the residue in MeOH and treat with basic resin (e.g., Amberlyst A-21) or aqueous NaOH to liberate the free base.

-

Validation: Check

NMR. The cis-isomer typically displays specific coupling constants (

Key Insight: If trans-isomer is present, heating the crude acetate salt in acetic acid (reflux, 4h) can drive thermodynamic equilibration to the preferred cis-form before neutralization.

Protocol B: Selective -Boc Protection

Objective: Protect the primary amine without reacting the secondary ring amine.

-

Reagents: Crude Diamine (from Protocol A), Di-tert-butyl dicarbonate (

, 0.95 equiv), Triethylamine (

Procedure:

-

Cooling: Dissolve the diamine in DCM and cool to -10°C to 0°C (Ice/Salt bath). Low temperature is critical for kinetic selectivity.

-

Controlled Addition: Dissolve

(slight deficit, 0.95 equiv) in DCM. Add this solution dropwise to the amine over 60 minutes. -

Reaction: Stir at 0°C for 2 hours. Monitor by TLC (ninhydrin stain) or LCMS.

-

Quench: Add water to quench. Extract with DCM.[5]

-

Purification: If necessary, purify via flash chromatography (

). The mono-Boc product elutes before the di-Boc impurity.

Protocol C: Orthogonal Protection

Objective: Protect the secondary amine with a group orthogonal to Boc (e.g., Cbz).

-

Reagents:

-Boc-diamine, Benzyl chloroformate (Cbz-Cl, 1.2 equiv),

Procedure:

-

Setup: Dissolve the mono-protected amine in a biphasic system (

) or DCM/DIPEA. -

Addition: Add Cbz-Cl dropwise at room temperature.

-

Completion: The hindered ring nitrogen will now react as it is the only nucleophile remaining.

-

Result: 1-Cbz-2-(Boc-aminomethyl)-6-methylpiperidine .

Protecting Group Orthogonality Matrix

This table guides the deprotection logic for the final scaffold.

| PG Strategy ( | Deprotection Reagent for | Deprotection Reagent for | Stability Notes |

| Cbz / Boc | TFA or HCl/Dioxane (Acid) | Recommended. Highly orthogonal. | |

| Bn / Boc | TFA or HCl/Dioxane | Benzyl is very stable; good for harsh subsequent steps. | |

| Fmoc / Boc | Piperidine/DMF (Base) | TFA or HCl/Dioxane | Useful if hydrogenolysis must be avoided (e.g., alkene present). |

| Boc / Cbz | TFA (Acid) | Inverted strategy; harder to synthesize selectively. |

Decision Logic for Downstream Chemistry

Figure 2: Orthogonal deprotection pathways allowing independent functionalization of either nitrogen center.

References

-

Hegedűs, L., et al. (2022).[3] "Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines." Catalysis Science & Technology, 12, 2634-2644.[3]

- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Primary reference for PtO2/AcOH stereoselectivity).

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard protocols for Boc/Cbz orthogonality).

-

Kudo, N., et al. (2010). "Synthesis and resolution of cis-(+/-)-methyl... new sigma receptor ligands."[6] Journal of Medicinal Chemistry, 53(15), 5881-5885.[6]

Sources

- 1. cis-2,6-Dimethylpiperidine | 766-17-6 | TCI AMERICA [tcichemicals.com]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and resolution of cis-(+/-)-methyl (1R,2S/1S,2R)-2-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropanecarboxylate [(+/-)-PPCC)]: new sigma receptor ligands with neuroprotective effect - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Separation of Cis and Trans Isomers of 6-Methylpiperidin-2-yl Methanamine

Welcome to the technical support resource for the separation and analysis of 6-methylpiperidin-2-yl methanamine isomers. This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with isolating and characterizing the cis and trans diastereomers of this compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting advice to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the cis and trans isomers of 6-methylpiperidin-2-yl methanamine, and why is their separation important?

A: 6-Methylpiperidin-2-yl methanamine has two stereocenters, at the C2 and C6 positions of the piperidine ring. This gives rise to diastereomers, which are stereoisomers that are not mirror images of each other. The cis isomer has the methyl and methanamine groups on the same side of the piperidine ring's plane, while the trans isomer has them on opposite sides. In the more stable chair conformation, this corresponds to one axial and one equatorial substituent for the cis isomer, and two equatorial substituents for the trans isomer.[1]

Separating these isomers is critical in pharmaceutical development because different stereoisomers can have vastly different pharmacological, pharmacokinetic, and toxicological profiles.[2] Regulatory agencies often require the characterization and testing of individual isomers to ensure the safety and efficacy of a drug candidate.[3]

Q2: What are the primary methods for separating these diastereomers?

A: The most common and effective methods for separating diastereomers like cis and trans 6-methylpiperidin-2-yl methanamine are:

-

High-Performance Liquid Chromatography (HPLC): Particularly preparative HPLC, which is a powerful technique for isolating geometric isomers and other diastereomers.[4][5]

-

Fractional Crystallization: This classical technique exploits the different solubility properties of diastereomers.[6] It can be highly effective, especially for larger-scale separations, and can be enhanced by forming diastereomeric salts with a chiral resolving agent.[3][7]

-

Flash Column Chromatography: A standard purification method that can be effective for separating these isomers, though it may offer lower resolution than HPLC.[8]

Q3: How do the physical properties of cis and trans isomers differ to allow for separation?

A: Diastereomers have different physical properties, which is the fundamental principle enabling their separation.[7] These differences include:

-

Solubility: One diastereomer is often more or less soluble than the other in a given solvent system. This is the basis for separation by fractional crystallization.[9]

-

Polarity and Shape: The distinct three-dimensional arrangements of the cis and trans isomers lead to differences in their dipole moments and how they interact with stationary phases in chromatography, resulting in different retention times.[10]

-

Melting and Boiling Points: Diastereomers typically have different melting and boiling points.

Troubleshooting Guide

This section addresses specific issues you may encounter during the separation and analysis of 6-methylpiperidin-2-yl methanamine isomers.

Chromatography (HPLC/GC)

Q4: My HPLC method shows poor or no separation between the cis and trans isomer peaks. What should I do?

A: This is a common issue related to method optimization. Here’s a systematic approach to improve resolution:

-

Optimize the Mobile Phase:

-

Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or an isocratic elution with lower organic content can increase retention and improve separation.[4]

-

pH Control: The compound has two basic amine groups. The pH of the mobile phase will affect their protonation state and, consequently, their interaction with the stationary phase. Add a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase to ensure consistent protonation and improve peak shape.[4]

-

-

Evaluate the Stationary Phase:

-

A standard C18 column is a good starting point, but other phases may offer better selectivity. Consider trying a phenyl-hexyl or a cyano-propyl column, which provide different interaction mechanisms (π-π interactions, dipole-dipole) that can enhance the separation of isomers.

-

-

Adjust Temperature: Lowering the column temperature can sometimes increase the viscosity of the mobile phase and enhance the differential interactions between the isomers and the stationary phase, leading to better resolution.

-

Consider Derivatization: If separation of the free amine is intractable, consider derivatizing both isomers with a chromophoric or fluorophoric agent (e.g., benzoyl chloride).[11] The resulting diastereomeric amides may have more significant structural differences, making them easier to separate by standard HPLC.

Q5: The isomer peaks on my chromatogram are broad or tailing. How can I improve peak shape?

A: Poor peak shape is often caused by secondary interactions with the stationary phase or issues with the mobile phase.

-

Check Mobile Phase pH: For basic compounds like this, residual acidic silanols on the silica backbone of the stationary phase can cause peak tailing. Using a mobile phase with a low pH (e.g., with 0.1% TFA) protonates the amines and "shields" them from these interactions.[4]

-